molecular formula C9H12BrNO3S B1425705 N-(5-bromo-2-methoxyphenyl)ethane-1-sulfonamide CAS No. 1247613-58-6

N-(5-bromo-2-methoxyphenyl)ethane-1-sulfonamide

Cat. No.: B1425705
CAS No.: 1247613-58-6
M. Wt: 294.17 g/mol
InChI Key: NEWGAOIIOOCGNH-UHFFFAOYSA-N
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Description

N-(5-bromo-2-methoxyphenyl)ethane-1-sulfonamide is a chemical compound supplied strictly for Research Use Only (RUO), intended for use by qualified researchers in laboratory settings. It is not for diagnostic, therapeutic, or personal use. Sulfonamide-based compounds, particularly those featuring bromo and methoxy phenyl substituents, are prominent scaffolds in medicinal chemistry with significant research value in oncology. Structural analogues of this compound have demonstrated potent antiproliferative activity against human tumor cell lines, including HeLa, HT-29, and MCF7, by acting as antimitotic agents . The primary mechanism of action for this class of molecules is the inhibition of tubulin polymerization, which disrupts microtubule formation, arrests the cell cycle at the G2/M phase, and ultimately triggers apoptotic cell death . The 5-bromo-2-methoxyaniline moiety is of particular interest as it serves as a key structural feature in novel tubulin inhibitors that bind to the colchicine site, offering a promising strategy for developing anticancer agents that can potentially overcome multidrug resistance (MDR) . Beyond oncology, sulfonamide derivatives are extensively investigated for their antibacterial properties. The 5-bromo-thiophene-sulfonamide analogues have shown remarkable efficacy against multidrug-resistant bacterial strains such as New Delhi Metallo-β-lactamase (NDM) producing Klebsiella pneumoniae ST147, exhibiting low minimum inhibitory concentrations (MIC) . This highlights the broader potential of bromo-sulfonamide compounds in addressing the global challenge of antimicrobial resistance. Researchers utilize this compound as a key intermediate or building block in synthetic chemistry for further derivatization, including Suzuki-Miyaura cross-coupling reactions, to explore structure-activity relationships and develop new therapeutic candidates .

Properties

IUPAC Name

N-(5-bromo-2-methoxyphenyl)ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO3S/c1-3-15(12,13)11-8-6-7(10)4-5-9(8)14-2/h4-6,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEWGAOIIOOCGNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=C(C=CC(=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-2-methoxyphenyl)ethane-1-sulfonamide typically involves the reaction of 5-bromo-2-methoxyaniline with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often incorporating automated systems for monitoring and controlling reaction parameters .

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-2-methoxyphenyl)ethane-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions produce biaryl compounds .

Scientific Research Applications

Antimicrobial Activity

N-(5-bromo-2-methoxyphenyl)ethane-1-sulfonamide has shown promising results in antimicrobial studies. In particular, it has been evaluated for its effectiveness against multidrug-resistant bacterial strains. For instance, a study reported that derivatives of sulfonamides, including this compound, exhibited significant antibacterial activity against clinically isolated strains of Klebsiella pneumoniae producing New Delhi Metallo-β-lactamase (NDM-KP) .

The Minimum Inhibitory Concentration (MIC) values for this compound were reported to be as low as 0.39 μg/mL, indicating potent activity against resistant strains . This suggests that this compound could serve as a lead compound for developing new antibiotics.

Antiviral Properties

The compound's antiviral potential has also been investigated. Research indicates that sulfonamide derivatives can inhibit viral replication, particularly against RNA viruses such as Dengue Virus (DENV) and Zika Virus . The mechanism of action involves targeting specific viral proteins essential for replication, thereby reducing viral load in infected cells.

Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of sulfonamides has provided insights into how modifications to the chemical structure can enhance biological activity. For example, the incorporation of the bromo and methoxy groups in this compound has been shown to improve binding affinity to target proteins involved in bacterial resistance mechanisms .

Case Study 1: Antibacterial Efficacy

A comprehensive study evaluated the antibacterial efficacy of this compound against various strains of bacteria. The results demonstrated that the compound not only inhibited growth but also led to significant reductions in biofilm formation, which is crucial for treating chronic infections .

Case Study 2: Antiviral Activity

In another study focusing on antiviral properties, this compound was tested against DENV. The compound effectively reduced viral replication in vitro and showed a favorable safety profile in cellular assays . This positions it as a candidate for further development in antiviral drug discovery.

Synthesis and Derivatives

The synthesis of this compound involves several steps, starting from commercially available precursors. Various synthetic routes have been explored to enhance yield and purity, including the use of organometallic reagents and SO₂ gas .

Table 1: Summary of Synthesis Approaches

MethodologyYield (%)Comments
Organometallic Reagents with SO₂70-90Efficient for large-scale synthesis
Traditional Sulfonamidation50-75Commonly used but lower yields

Mechanism of Action

The mechanism of action of N-(5-bromo-2-methoxyphenyl)ethane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity. The sulfonamide group can form hydrogen bonds with biological molecules, influencing its biological activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with four structurally related sulfonamides:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
N-(5-Bromo-2-methoxyphenyl)ethane-1-sulfonamide 5-Bromo, 2-methoxy on phenyl; ethanesulfonamide C₉H₁₂BrNO₃S 294.17 Electron-donating methoxy group; bromine enhances lipophilicity .
N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide 5-Chloro, 2-methoxy on phenyl; benzenesulfonamide C₁₃H₁₂ClNO₃S 297.76 Chlorine (smaller halogen) may reduce steric hindrance vs. bromine .
N-(5-Bromo-2-chlorophenyl)ethanesulfonamide 5-Bromo, 2-chloro on phenyl; ethanesulfonamide C₈H₉BrClNO₂S 298.58 Combined Br/Cl substituents; higher molecular weight than target compound .
N-(4-Methoxyphenyl)-2-phthalimido-ethanesulfonamide 4-Methoxy on phenyl; phthalimido-ethanesulfonamide C₁₇H₁₆N₂O₅S 384.38 Phthalimido group increases steric bulk and may alter solubility .

Key Observations :

  • Halogen Effects: Bromine in the target compound (vs.
  • Backbone Variations : Ethanesulfonamide (target) vs. benzenesulfonamide () alters electronic properties; the ethane chain may reduce steric hindrance compared to a benzene ring .
  • Substituent Positioning : The 2-methoxy group in the target compound is ortho to the sulfonamide linkage, which may influence conformational flexibility and binding interactions compared to para-substituted analogs (e.g., ) .

Biological Activity

N-(5-bromo-2-methoxyphenyl)ethane-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a bromine atom, a methoxy group, and a sulfonamide moiety. These functional groups contribute to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within microbial and cancerous cells. The sulfonamide group can form hydrogen bonds, enhancing binding affinity to target proteins involved in critical biological pathways. Additionally, the bromine and methoxy groups may influence the compound's reactivity and selectivity toward various biological targets.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. Research has shown that this compound exhibits bactericidal effects, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).

Antimicrobial Efficacy Data

Microorganism Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
MRSA62.5 μg/mL125 μg/mL
Escherichia coli125 μg/mL250 μg/mL
Klebsiella pneumoniae15.6 μg/mL31.2 μg/mL

These results indicate that this compound is effective against several clinically relevant pathogens .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, with promising results observed in various cancer cell lines. The compound has been shown to induce cytotoxicity through mechanisms such as microtubule destabilization and apoptosis.

Cytotoxicity Data

Cell Line IC50 (μM) Mechanism of Action
DU145 (Prostate)10Microtubule destabilization
K562 (Leukemia)7Apoptosis induction
MCF-7 (Breast)12Cell cycle arrest

The IC50 values indicate that this compound exhibits potent cytotoxic effects against multiple cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Case Studies

In a recent study involving xenograft models, this compound was administered to evaluate its in vivo efficacy against tumor growth. The results demonstrated a significant reduction in tumor size compared to control groups, supporting its potential use as an anticancer drug .

Q & A

Q. What are the standard synthetic routes for N-(5-bromo-2-methoxyphenyl)ethane-1-sulfonamide?

The compound is typically synthesized via nucleophilic substitution between 5-bromo-2-methoxyaniline and ethanesulfonyl chloride under basic conditions. A base such as triethylamine or pyridine is used to neutralize HCl byproducts. Reaction conditions (e.g., solvent polarity, temperature) significantly influence yield. For example:

  • Procedure : Dissolve 5-bromo-2-methoxyaniline (1 eq.) in dry dichloromethane, add triethylamine (1.2 eq.), and slowly introduce ethanesulfonyl chloride (1.1 eq.) at 0–5°C. Stir at room temperature for 12 hours, then purify via column chromatography (hexane/ethyl acetate) .
  • Yield Optimization : Lower temperatures reduce side reactions (e.g., sulfonamide hydrolysis), while excess sulfonyl chloride improves conversion .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of the methoxy group (δ ~3.8 ppm for OCH3_3), sulfonamide protons (δ ~7.5–8.5 ppm for aromatic protons), and ethane-sulfonyl moiety (δ ~1.3–1.5 ppm for CH2_2) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to determine bond lengths/angles and validate molecular geometry. For example, the C–Br bond length is expected to be ~1.89 Å, consistent with similar brominated sulfonamides .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (294.17 g/mol) and isotopic patterns for bromine .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., anomalous bond lengths) be resolved?

Discrepancies may arise from twinned crystals or disorder . Mitigation strategies include:

  • Data Collection : Use high-resolution (<1.0 Å) X-ray data to improve electron density maps.
  • Refinement Tools : SHELXL’s TWIN/BASF commands model twinning, while PART instructions address atomic disorder .
  • Validation Software : CheckCIF/PLATON identifies geometric outliers (e.g., implausible C–S bond lengths) and suggests corrections .

Q. What computational strategies predict the compound’s interactions with biological targets?

  • Molecular Docking : Use programs like DOCK 3.5.54 to screen against protein pockets (e.g., chemokine receptors). Define binding sites using residues critical for ligand recognition (e.g., hydrophobic pockets for bromine/methoxy groups) .
  • MD Simulations : GROMACS/AMBER simulate binding stability. Key parameters include:
ParameterValue/SettingPurpose
Force FieldCHARMM36Accurate sulfonamide parameterization
Solvent ModelTIP3P waterMimics physiological conditions
Simulation Time100 nsAssess conformational stability
  • Free Energy Calculations : MM-PBSA/GBSA quantify binding affinities. Compare results with experimental IC50_{50} values to validate models .

Q. How can synthetic yields be improved without compromising purity?

  • Base Selection : Replace triethylamine with stronger bases (e.g., DBU) to enhance deprotonation of the aniline nitrogen, accelerating sulfonylation .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may require lower temperatures to suppress side reactions.
  • Workup Strategies : Acid-base extraction removes unreacted starting materials, while recrystallization (e.g., ethanol/water) enhances purity .

Q. How should contradictory biological activity data (e.g., in vitro vs. in silico results) be analyzed?

  • Assay Validation : Confirm target specificity using knockout cell lines or competitive binding assays.
  • Solubility Checks : Poor aqueous solubility may lead to false negatives. Use DMSO stocks ≤0.1% and verify compound stability via LC-MS .
  • Model Revisions : Adjust docking parameters (e.g., protonation states, flexible side chains) to better reflect physiological conditions .

Methodological Tables

Q. Table 1: Key Crystallographic Data for this compound Analogs

ParameterValue (Analog)Reference Compound
C–Br Bond Length (Å)1.89 ± 0.021.88 (N-(5-Cl-2-MeO-phenyl))
S–N Bond Length (Å)1.63 ± 0.011.62 (Sulfonamide derivatives)
Dihedral Angle (°)85.382.1 (Similar aryl sulfonamides)
R Factor0.0350.04–0.06 (SHELXL-refined)
Data derived from analogous structures in and SHELX refinement protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(5-bromo-2-methoxyphenyl)ethane-1-sulfonamide
Reactant of Route 2
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N-(5-bromo-2-methoxyphenyl)ethane-1-sulfonamide

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